Cas no 1524200-46-1 (3-cyclopropyl-1,2-thiazole-4-carboxylic acid)

3-cyclopropyl-1,2-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-cyclopropyl-1,2-thiazole-4-carboxylic acid
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- インチ: 1S/C7H7NO2S/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
- InChIKey: AWDBELSCLMOVPI-UHFFFAOYSA-N
- SMILES: S1C=C(C(O)=O)C(C2CC2)=N1
3-cyclopropyl-1,2-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7079540-1.0g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 1.0g |
$1086.0 | 2023-07-09 | |
1PlusChem | 1P028L0I-500mg |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 500mg |
$1109.00 | 2024-06-20 | |
1PlusChem | 1P028L0I-1g |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 1g |
$1405.00 | 2024-06-20 | |
1PlusChem | 1P028L0I-250mg |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 250mg |
$727.00 | 2024-06-20 | |
Aaron | AR028L8U-100mg |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 100mg |
$542.00 | 2025-02-16 | |
Aaron | AR028L8U-10g |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Aaron | AR028L8U-5g |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Enamine | EN300-7079540-0.5g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 0.5g |
$847.0 | 2023-07-09 | |
Enamine | EN300-7079540-2.5g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 2.5g |
$2127.0 | 2023-07-09 | |
Enamine | EN300-7079540-0.1g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 0.1g |
$376.0 | 2023-07-09 |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
3-cyclopropyl-1,2-thiazole-4-carboxylic acidに関する追加情報
Exploring the Potential of 3-Cyclopropyl-1,2-thiazole-4-carboxylic Acid (CAS No. 1524200-46-1) in Modern Chemistry
The compound 3-cyclopropyl-1,2-thiazole-4-carboxylic acid (CAS No. 1524200-46-1) is a fascinating heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications. As researchers delve deeper into the world of thiazole derivatives, this particular compound stands out for its versatility in pharmaceutical and agrochemical research. The presence of both cyclopropyl and carboxylic acid moieties on the thiazole ring creates a molecular architecture that offers exciting possibilities for drug discovery and material science.
One of the most compelling aspects of 3-cyclopropyl-1,2-thiazole-4-carboxylic acid is its role as a building block in medicinal chemistry. The thiazole core is known for its prevalence in biologically active compounds, and the addition of the cyclopropyl group enhances the molecule's ability to interact with various biological targets. Recent studies have shown that derivatives of this compound exhibit promising activity against several enzyme systems, making it a valuable scaffold for developing new therapeutic agents. Researchers are particularly interested in its potential applications in addressing current health challenges, aligning with the growing demand for innovative pharmaceutical solutions.
The synthesis and characterization of 3-cyclopropyl-1,2-thiazole-4-carboxylic acid have been subjects of numerous scientific investigations. Modern synthetic approaches focus on developing more efficient and environmentally friendly routes to produce this compound, reflecting the chemical industry's shift toward green chemistry principles. The carboxylic acid functionality provides an excellent handle for further derivatization, allowing chemists to create a diverse array of analogs with tailored properties. This adaptability makes the compound particularly valuable in combinatorial chemistry and high-throughput screening programs.
From a structural perspective, the combination of the rigid cyclopropyl ring with the planar thiazole system creates interesting conformational properties that influence the compound's reactivity and interactions. Computational chemistry studies have revealed that this unique geometry can lead to specific binding modes with biological targets, offering insights for rational drug design. The compound's molecular characteristics also make it suitable for studying structure-activity relationships in various chemical contexts, contributing to our fundamental understanding of heterocyclic chemistry.
The applications of 3-cyclopropyl-1,2-thiazole-4-carboxylic acid extend beyond pharmaceuticals. In material science, researchers are exploring its potential as a precursor for functional materials with specific electronic or optical properties. The compound's ability to form stable complexes with various metal ions opens possibilities for developing new catalysts or sensors. These diverse applications align with current trends in interdisciplinary research, where molecular building blocks are being repurposed across different scientific domains to address complex technological challenges.
Quality control and analytical characterization of 3-cyclopropyl-1,2-thiazole-4-carboxylic acid are crucial aspects of its commercial and research applications. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure the compound's purity and identity. These quality assurance measures are particularly important when the material is used in sensitive applications like drug development, where even minor impurities can significantly impact research outcomes. The compound's stability under various conditions has also been extensively studied to guide proper storage and handling procedures.
Market trends indicate growing interest in specialized heterocyclic compounds like 3-cyclopropyl-1,2-thiazole-4-carboxylic acid. As the pharmaceutical industry continues to seek novel chemical entities for drug development, demand for such building blocks is expected to rise. The compound's CAS number (1524200-46-1) serves as a unique identifier in global chemical databases, facilitating its tracking in research publications and patent applications. This visibility contributes to its growing reputation as a valuable research chemical with multiple potential applications.
Future research directions for 3-cyclopropyl-1,2-thiazole-4-carboxylic acid may include exploring its use in targeted drug delivery systems or as a component in smart materials. The compound's modular nature allows for strategic modifications that could enhance its solubility, bioavailability, or other physicochemical properties. As synthetic methodologies continue to advance, we can anticipate more efficient routes to this compound and its derivatives, potentially lowering production costs and expanding its accessibility to researchers worldwide.
For scientists working with 3-cyclopropyl-1,2-thiazole-4-carboxylic acid, understanding its spectral properties is essential for identification and characterization. The compound exhibits distinctive peaks in its IR spectrum corresponding to the carboxylic acid group and thiazole ring, while its NMR spectrum provides clear evidence of the cyclopropyl moiety's presence. These spectroscopic fingerprints are invaluable tools for researchers verifying the compound's identity or monitoring chemical reactions where it serves as a starting material or intermediate.
The safety profile of 3-cyclopropyl-1,2-thiazole-4-carboxylic acid has been carefully evaluated through standard toxicological assessments. While it doesn't fall under any restricted categories, proper laboratory precautions should always be observed when handling this or any other chemical substance. Material safety data sheets provide comprehensive guidance on appropriate personal protective equipment and handling procedures, ensuring that researchers can work with the compound safely and responsibly in various experimental settings.
In conclusion, 3-cyclopropyl-1,2-thiazole-4-carboxylic acid (CAS No. 1524200-46-1) represents an intriguing example of how subtle modifications to heterocyclic scaffolds can yield compounds with significant scientific and practical value. Its unique structural features, combined with its versatility in synthetic applications, make it a compelling subject for ongoing research across multiple disciplines. As our understanding of this compound deepens, we can expect to see new and innovative applications emerge, potentially contributing to advancements in healthcare, materials science, and other technology-driven fields.
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